4-Cyclobutylpicolinic acid
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Overview
Description
4-Cyclobutylpicolinic acid: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpicolinic acid typically involves the following steps:
Cyclobutylation of Picolinic Acid:
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxyl group at the fourth position, forming this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclobutyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Cyclobutylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Cyclobutylpicolinic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may affect metabolic pathways by modulating enzyme activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, differing by the absence of the cyclobutyl group.
Cyclobutylcarboxylic Acid: Similar structure but lacks the pyridine ring.
Cyclobutylpyridine: Similar structure but lacks the carboxyl group.
Uniqueness: 4-Cyclobutylpicolinic acid is unique due to the presence of both the cyclobutyl group and the carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-cyclobutylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYHUDVOZNQMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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